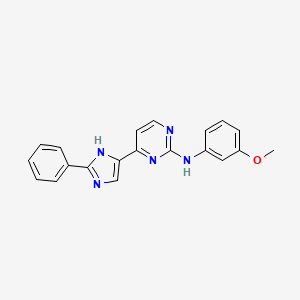![molecular formula C12H11F3N2O4 B12596661 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol CAS No. 915717-43-0](/img/structure/B12596661.png)
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is a complex organic compound that belongs to the indole family. Indole compounds are widely found in nature and are known for their diverse biological activities. The presence of a trifluoromethyl group enhances the compound’s polarity, stability, and lipophilicity, making it valuable in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol typically involves the introduction of a trifluoromethyl group to the indole structure. One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of the indole under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is often prioritized to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and lipophilicity.
Wirkmechanismus
The mechanism of action of 2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Trifluoromethylindole: Similar in structure but lacks the nitro and diol groups.
5-Nitroindole: Contains the nitro group but lacks the trifluoromethyl and diol groups.
Indole-3-acetic acid: A naturally occurring indole derivative with different functional groups.
Uniqueness
2-[5-Nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol is unique due to the combination of the trifluoromethyl, nitro, and diol groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
915717-43-0 |
|---|---|
Molekularformel |
C12H11F3N2O4 |
Molekulargewicht |
304.22 g/mol |
IUPAC-Name |
2-[5-nitro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol |
InChI |
InChI=1S/C12H11F3N2O4/c1-11(19,5-18)10-3-6-2-9(17(20)21)7(12(13,14)15)4-8(6)16-10/h2-4,16,18-19H,5H2,1H3 |
InChI-Schlüssel |
GWJUFRRJSUNOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


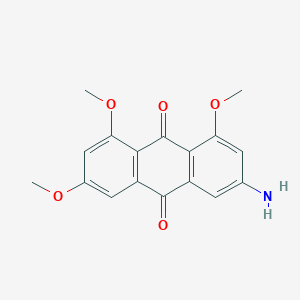
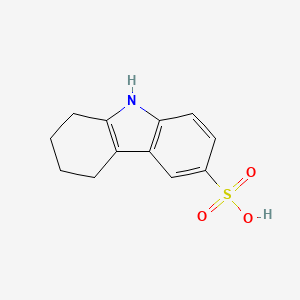
![Methyl 4'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B12596598.png)
![(2S)-2-[benzyl(2-hydroxyethyl)amino]-3-methylbutan-1-ol](/img/structure/B12596603.png)
![N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12596611.png)
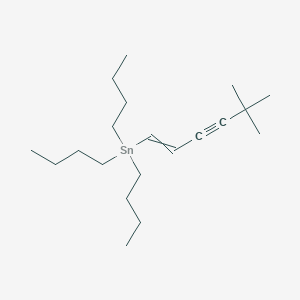
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)
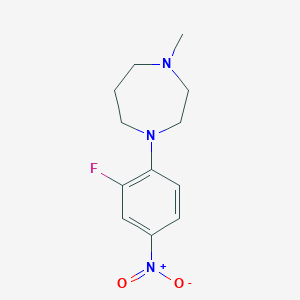
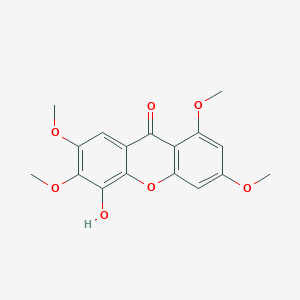
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
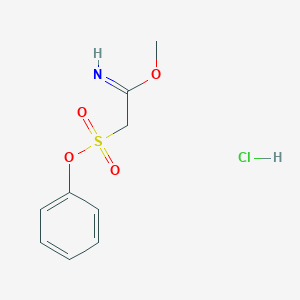
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)
